(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 380610-92-4
VCID: VC6417194
InChI: InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br
Molecular Formula: C13H18BrNO3
Molecular Weight: 316.195

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate

CAS No.: 380610-92-4

Cat. No.: VC6417194

Molecular Formula: C13H18BrNO3

Molecular Weight: 316.195

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate - 380610-92-4

Specification

CAS No. 380610-92-4
Molecular Formula C13H18BrNO3
Molecular Weight 316.195
IUPAC Name tert-butyl N-[(1R)-1-(3-bromophenyl)-2-hydroxyethyl]carbamate
Standard InChI InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
Standard InChI Key CYSVECFBQRKMKO-NSHDSACASA-N
SMILES CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br

Introduction

Chemical Identity and Structural Characteristics

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is identified by the CAS registry number 380610-92-4 and possesses the molecular formula C₁₃H₁₈BrNO₃, corresponding to a molecular weight of 316.19 g/mol . The compound features a chiral center at the hydroxyethyl group, conferring its (R)-stereochemical configuration. Structurally, it comprises:

  • A 3-bromophenyl group attached to a hydroxyethyl moiety.

  • A tert-butyl carbamate (-NHCO₂C(CH₃)₃) protecting group, which enhances stability during synthetic processes .

The presence of both electron-withdrawing (bromine) and electron-donating (hydroxyl) groups creates a polarity gradient that influences its reactivity and solubility in organic solvents.

Synthesis and Optimization

Synthetic Pathways

The synthesis of (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate typically follows a multi-step protocol involving:

  • Epoxide Ring-Opening: Reaction of 3-bromostyrene oxide with tert-butyl carbamate under basic conditions to yield the hydroxyethyl intermediate.

  • Stereochemical Control: Use of chiral catalysts or resolving agents to isolate the (R)-enantiomer, ensuring enantiomeric excess ≥98% .

  • Purification: Flash chromatography on silica gel (200–300 mesh) to remove byproducts, followed by recrystallization from ethanol/water mixtures .

Key reaction parameters include:

  • Temperature: 0–25°C to prevent racemization.

  • Solvent System: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to maintain inert conditions .

Characterization

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 5.21 (bs, 1H, -NH), 4.85 (m, 1H, -CH(OH)-).

    • ¹³C NMR: δ 155.2 (C=O), 131.8 (C-Br), 79.4 (C(CH₃)₃) .

  • High-Resolution Mass Spectrometry (HRMS): m/z calc. for [M + Na]⁺: 339.0432; found: 339.0429 .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point112–114°CDifferential Scanning Calorimetry
SolubilitySoluble in DCM, THF; sparingly in H₂OEmpirical testing
Optical Rotation[α]²⁵D = +24.5° (c = 1, CHCl₃)Polarimetry
LogP (Partition Coefficient)2.8 ± 0.3Computational estimation

The compound’s low aqueous solubility necessitates the use of co-solvents like dimethyl sulfoxide (DMSO) for biological assays.

Reactivity and Functional Transformations

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate participates in diverse reactions:

  • Deprotection: Acidic hydrolysis (HCl/dioxane) removes the tert-butyl carbamate, yielding the primary amine .

  • Nucleophilic Substitution: The bromophenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives .

  • Oxidation: Controlled oxidation of the hydroxyl group to a ketone using Dess-Martin periodinane .

Applications in Pharmaceutical Research

This compound’s utility stems from its role as a chiral building block:

  • Peptide Mimetics: Incorporation into β-amino alcohol scaffolds for protease inhibitors.

  • Kinase Inhibitors: Functionalization via bromine substitution to target ATP-binding pockets .

Recent studies highlight its use in synthesizing anticancer agents, where its bromophenyl moiety enables selective DNA intercalation .

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